

Technical Whitepaper: 1,3-Dimethyl-2-(2-thienyl)imidazolidine (CAS 104208-13-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Dimethyl-2-(2-thienyl)imidazolidine
Cat. No.:	B034488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **1,3-Dimethyl-2-(2-thienyl)imidazolidine** (CAS Number: 104208-13-1), a heterocyclic compound with potential applications in pharmaceutical and agricultural research. The compound is characterized by an imidazolidine ring system linked to a thiophene moiety.^{[1][2]} This guide covers its chemical and physical properties, a proposed synthesis protocol, and discusses its potential, though currently unpublished, applications. Due to the limited availability of public research on this specific molecule, this paper also contextualizes its potential roles by examining related heterocyclic structures.

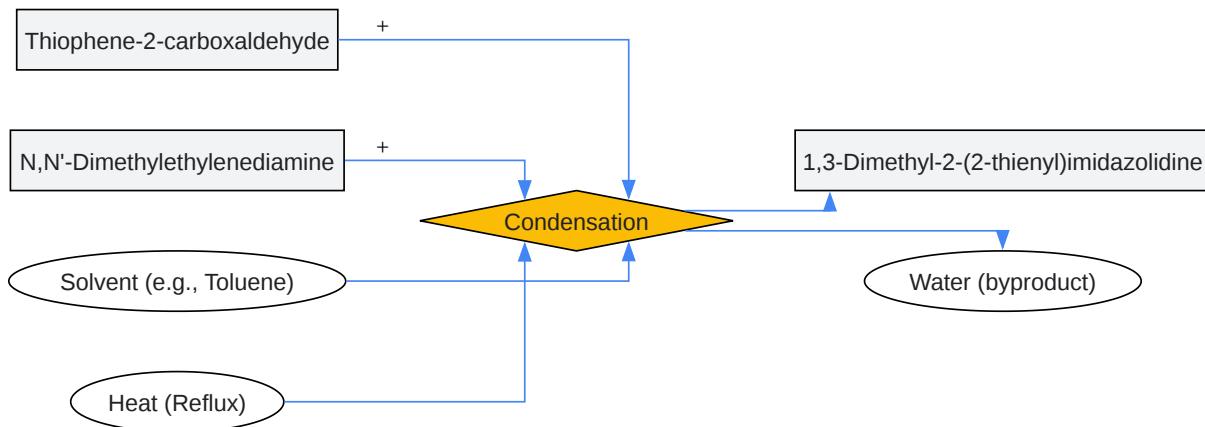
Chemical and Physical Properties

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a light orange to yellow or green clear liquid at room temperature.^{[1][2]} Its core structure consists of a saturated five-membered imidazolidine ring N-substituted with two methyl groups and bearing a 2-thienyl group at the C2 position.

Table 1: Physicochemical Properties of **1,3-Dimethyl-2-(2-thienyl)imidazolidine**

Property	Value	Source(s)
CAS Number	104208-13-1	[1]
Molecular Formula	C ₉ H ₁₄ N ₂ S	[1]
Molecular Weight	182.29 g/mol	[1]
Appearance	Light orange to yellow to green clear liquid	[1] [2]
Purity	>90.0% (by GC)	[1]
Storage Conditions	2 - 8 °C	[2]
SMILES	CN1CCN(C)C1c1cccs1	[1]
InChI Key	Hihoncxfiyijx-uhfffaoya-n	[1]

Note: Spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound is not readily available in public scientific literature. Researchers are advised to perform their own analyses for structural confirmation.


Synthesis Methodology

While specific literature detailing the synthesis of **1,3-Dimethyl-2-(2-thienyl)imidazolidine** is scarce, a general and well-established method for preparing 2-substituted 1,3-dialkylimidazolidines is through the condensation of an aldehyde with an N,N'-disubstituted ethylenediamine.

Proposed Experimental Protocol: Synthesis via Condensation

This protocol is based on analogous reactions for similar structures.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1,3-Dimethyl-2-(2-thienyl)imidazolidine**.

Materials:

- Thiophene-2-carboxaldehyde
- N,N'-Dimethylethylenediamine
- Anhydrous toluene (or a similar aprotic solvent)
- Dean-Stark apparatus
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an inert atmosphere, add equimolar amounts of thiophene-2-carboxaldehyde and N,N'-dimethylethylenediamine in anhydrous toluene.

- Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
- Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, **1,3-Dimethyl-2-(2-thienyl)imidazolidine**, can be purified by vacuum distillation.

Characterization:

- The purified product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

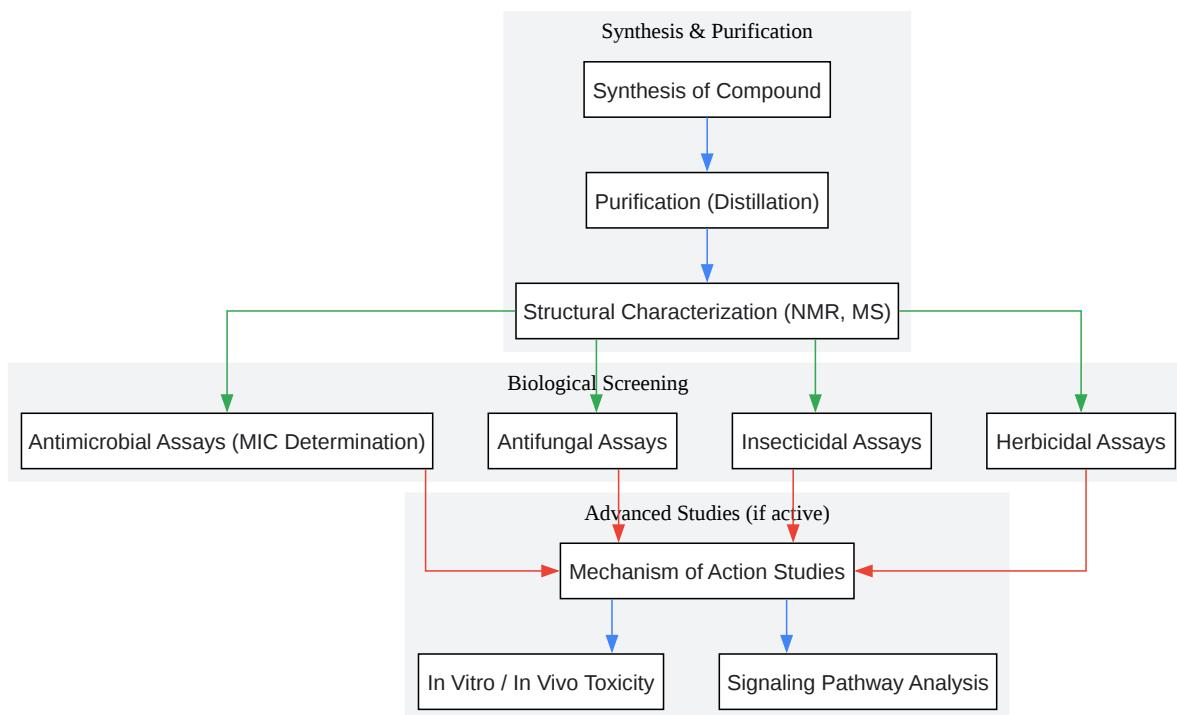
Potential Applications and Biological Activity

Commercial suppliers suggest that **1,3-Dimethyl-2-(2-thienyl)imidazolidine** serves as a versatile building block in several research and development areas.[\[2\]](#)

Pharmaceutical Development

This compound is noted for its potential use in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[\[2\]](#) The imidazolidine scaffold is a component of various biologically active molecules. While no specific studies on this compound's activity have been published, related heterocyclic structures containing thiophene and imidazole or imidazolidine moieties have been investigated for various therapeutic effects. For instance, certain isoxazolidine derivatives incorporating a 2-thienyl group have demonstrated antifungal activity.[\[3\]](#)

Agricultural Chemistry


There is an indicated potential for **1,3-Dimethyl-2-(2-thienyl)imidazolidine** in the creation of novel agrochemicals for crop protection.[\[2\]](#) The imidazolidine ring is a core component of some commercial insecticides, such as imidacloprid, which act as nicotinic acetylcholine receptor

agonists. Studies on analogues of such insecticides have explored how modifications to the imidazolidine ring affect their biological activity.

Experimental Workflows and Signaling Pathways

Currently, there is no published research detailing specific experimental workflows or signaling pathways associated with **1,3-Dimethyl-2-(2-thienyl)imidazolidine**. The information available points to its role as a synthetic intermediate rather than a well-studied bioactive agent itself.

Below is a generalized workflow for the initial screening of this compound for potential biological activity, based on its suggested applications.

[Click to download full resolution via product page](#)

Caption: General workflow for evaluating a novel chemical entity.

Conclusion

1,3-Dimethyl-2-(2-thienyl)imidazolidine is a commercially available heterocyclic compound with potential as a synthetic building block in the development of new pharmaceuticals and agrochemicals. While its own biological properties are not documented in publicly available

literature, its structural motifs are present in known bioactive molecules. This technical guide provides a summary of its known properties and a scientifically inferred synthesis protocol to aid researchers in their work with this compound. Further research is required to elucidate its specific biological activities and potential mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dimethyl-2-(2-thienyl)imidazolidine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: 1,3-Dimethyl-2-(2-thienyl)imidazolidine (CAS 104208-13-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034488#1-3-dimethyl-2-2-thienyl-imidazolidine-cas-number-104208-13-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com